![molecular formula C21H25N3O4S B2566160 N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260907-10-5](/img/structure/B2566160.png)
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
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Description
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Intermediates for β-Lactam Antibiotics
A study by Cainelli et al. (1998) presents a practical synthesis of a key intermediate for the production of β-lactam antibiotics, showcasing the significance of specific chemical frameworks in antibiotic synthesis. This research highlights the utility of certain chemical transformations and intermediates in the development of β-lactam antibiotics, a crucial class of antimicrobials (Cainelli, Galletti, & Giacomini, 1998).
Comparative Metabolism of Chloroacetamide Herbicides
Research on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes by Coleman et al. (2000) investigates the carcinogenic potential of these compounds through metabolic activation pathways. This study underscores the importance of understanding the metabolic fates of chemical compounds for assessing their safety and potential health risks (Coleman, Linderman, Hodgson, & Rose, 2000).
Antiinflammatory and Analgesic Activity of Pyrimidine Derivatives
Sondhi et al. (2009) explore the synthesis and evaluation of antiinflammatory and analgesic activities of some pyrimidine derivatives, indicating the potential therapeutic applications of such compounds. This research contributes to the ongoing search for new analgesic and anti-inflammatory agents (Sondhi, Dinodia, Rani, Shukla, & Raghubir, 2009).
Development of Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. Their work demonstrates the complex chemical modifications possible on certain core structures to develop pharmacologically active compounds, highlighting the diverse biological activities that can be targeted through synthetic chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxic Activity of Pyrimidine Derivatives
Al-Sanea et al. (2020) conducted research on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, aiming to discover new anticancer agents. This study exemplifies the application of pyrimidine derivatives in cancer research, reflecting the ongoing efforts to identify new compounds with potential anticancer properties (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).
properties
IUPAC Name |
N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-4-6-12-22(5-2)18(25)14-23-16-11-13-29-19(16)20(26)24(21(23)27)15-9-7-8-10-17(15)28-3/h7-11,13,16,19H,4-6,12,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCJQHRSAWFWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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